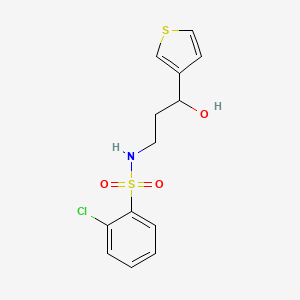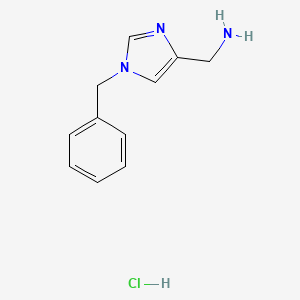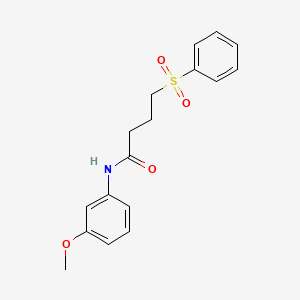
N-(3-methoxyphenyl)-4-(phenylsulfonyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-(3-methoxyphenyl)-4-(phenylsulfonyl)butanamide" is a chemical entity that can be associated with a class of compounds known for their potential therapeutic applications. Although the exact compound is not directly mentioned in the provided papers, the papers do discuss related sulfonamide derivatives and their synthesis, molecular structure, and biological activities, which can provide insights into the properties and potential applications of the compound .
Synthesis Analysis
The synthesis of sulfonamide derivatives typically involves the reaction of an amine with a sulfonyl chloride in the presence of a base. For instance, in the synthesis of N-(4-methoxyphenethyl)-N-(substituted)-4-methylbenzenesulfonamides, 4-methoxyphenethylamine is reacted with 4-methylbenzenesulfonyl chloride in an aqueous sodium carbonate solution to yield the parent sulfonamide, which is then further modified with various alkyl/aralkyl halides to produce a series of new derivatives . This method could be adapted for the synthesis of "this compound" by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives is characterized using spectroscopic techniques such as IR, 1H-NMR, and 13C-NMR, along with elemental analysis . These techniques help in confirming the identity and purity of the synthesized compounds. The molecular structure is crucial for understanding the compound's reactivity and interaction with biological targets.
Chemical Reactions Analysis
Sulfonamide derivatives can undergo various chemical reactions depending on their structure and substituents. For example, the dianions of N-monosubstituted-3-(phenylsulfonyl)propanamides can react with aldehydes and ketones to yield γ-hydroxy amides, which can be converted to furanones . Such reactivity suggests that "this compound" could also be a versatile intermediate for the synthesis of other biologically active molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of different substituents can affect these properties and, consequently, the compound's biological activity. For instance, the introduction of a methoxy group can influence the electronic properties and hydrogen bonding potential of the molecule . These properties are essential for the compound's interaction with biological targets and its pharmacokinetic profile.
Aplicaciones Científicas De Investigación
Antimicrobial and Anticancer Applications
N-(3-methoxyphenyl)-4-(phenylsulfonyl)butanamide and related compounds have been explored for their potential in various biological applications, including antimicrobial and anticancer activities. A study demonstrated the in vitro antimicrobial and anticancer activities of N-[(4-methoxyphenyl)]-4-oxo-4-[oxy]butanamide, showcasing its effectiveness against lung carcinoma (H157) and Vero cell lines, comparable to standard anticancer drug vincristine. This compound also displayed antileishmanial activity and urease inhibition, indicating a broad spectrum of potential therapeutic applications (Sirajuddin et al., 2015).
Imaging and Diagnostic Tools
Research on novel fluorinated derivatives of broad-spectrum matrix metalloproteinase inhibitors, based on N-hydroxy-2(R)-[(4-methoxyphenyl)sulfonyl-amino]-3-methyl-butanamide structures, has opened avenues in the development of positron emission tomography (PET) radioligands for imaging locally upregulated and activated matrix metalloproteinases (MMPs) found in various pathological processes. This innovation could significantly enhance the diagnostic and therapeutic targeting capabilities in diseases associated with MMP activity (Wagner et al., 2007).
Molecular Electronics
In the realm of molecular electronics, aryl bromides, including those related to this compound, serve as essential building blocks for the synthesis of oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires. These compounds are crucial for developing efficient synthetic transformations and creating advanced materials for electronic applications (Stuhr-Hansen et al., 2005).
Organic Synthesis and Chemical Reactions
The compound has been utilized in organic synthesis, demonstrating its versatility in creating diverse chemical structures. For instance, dianions of N-monosubstituted-3-(phenylsulfonyl)propanamides have been used for synthesizing 5-alkyl-2(5H)-furanones, highlighting its utility in generating optically active compounds and expanding the toolkit for organic chemists (Tanaka et al., 1984).
Propiedades
IUPAC Name |
4-(benzenesulfonyl)-N-(3-methoxyphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4S/c1-22-15-8-5-7-14(13-15)18-17(19)11-6-12-23(20,21)16-9-3-2-4-10-16/h2-5,7-10,13H,6,11-12H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWSZKRIPKWACEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CCCS(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

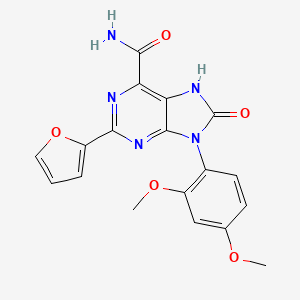
![2-{1-[1-(prop-2-yn-1-yl)piperidine-4-carbonyl]piperidin-2-yl}-1H-indole](/img/structure/B3006049.png)
![3-{[1-(2,4-Dichlorobenzoyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole](/img/structure/B3006050.png)
![N-Ethyl-N-[2-[(6-methylpyridin-3-yl)methylamino]-2-oxoethyl]prop-2-enamide](/img/structure/B3006053.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(1-methyl-1H-indol-3-yl)acetamide](/img/structure/B3006054.png)
![N-(2-hydroxyphenyl)-3-[[(3-oxo-4H-1,4-benzoxazin-7-yl)amino]methyl]benzamide](/img/structure/B3006056.png)
![3-(4-Bromophenyl)-5-piperidino[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B3006057.png)

![2-[(2-Chlorophenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B3006059.png)
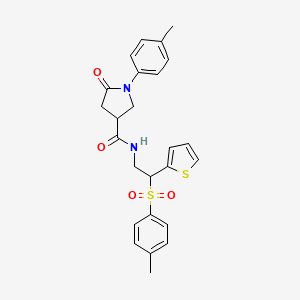
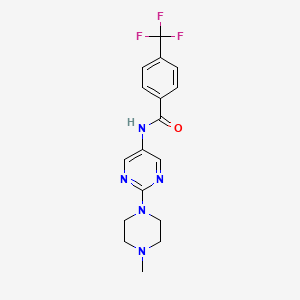
![(3E)-3-{[(3-chloro-2-methylphenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/no-structure.png)
